4,5-Diethynylpyrimidine

Description

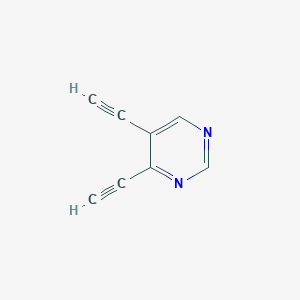

4,5-Diethynylpyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3 The presence of ethynyl groups at positions 4 and 5 makes this compound a unique and reactive molecule

Properties

Molecular Formula |

C8H4N2 |

|---|---|

Molecular Weight |

128.13 g/mol |

IUPAC Name |

4,5-diethynylpyrimidine |

InChI |

InChI=1S/C8H4N2/c1-3-7-5-9-6-10-8(7)4-2/h1-2,5-6H |

InChI Key |

CSZMVLCFYLTARW-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=CN=CN=C1C#C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Diethynylpyrimidine typically involves the introduction of ethynyl groups into a pyrimidine ring. One common method is the Sonogashira coupling reaction, which involves the coupling of a halogenated pyrimidine with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 4,5-Diethynylpyrimidine can undergo various chemical reactions, including:

Oxidation: The ethynyl groups can be oxidized to form carbonyl or carboxyl groups.

Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.

Substitution: The ethynyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or iodine (I2).

Major Products:

Oxidation: Formation of pyrimidine-4,5-dione derivatives.

Reduction: Formation of 4,5-dihydropyrimidine derivatives.

Substitution: Formation of 4,5-dihalo or 4,5-dialkylpyrimidine derivatives.

Scientific Research Applications

4,5-Diethynylpyrimidine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules

Biology: The compound can be used in the design of biologically active molecules, such as enzyme inhibitors or receptor agonists/antagonists.

Industry: It can be used in the production of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 4,5-Diethynylpyrimidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The ethynyl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of their function. The pyrimidine ring can also participate in hydrogen bonding and π-π stacking interactions, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

4,5-Diethynylpyrimidine can be compared with other pyrimidine derivatives, such as:

4,6-Diethynylpyrimidine: Similar structure but with ethynyl groups at positions 4 and 6. It may exhibit different reactivity and applications.

5-Ethynylpyrimidine: Contains a single ethynyl group at position 5. It is less reactive compared to this compound.

4,5-Diaminopyrimidine: Contains amino groups instead of ethynyl groups. It has different chemical properties and applications, particularly in medicinal chemistry as a dihydrofolate reductase inhibitor.

The unique positioning of the ethynyl groups in this compound provides distinct reactivity and potential for diverse applications, setting it apart from other pyrimidine derivatives.

Biological Activity

4,5-Diethynylpyrimidine is a pyrimidine derivative that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in treating various diseases.

Chemical Structure and Properties

This compound features a unique structure characterized by ethynyl groups at the 4 and 5 positions of the pyrimidine ring. This configuration enhances its reactivity and biological interactions. The compound's molecular formula is , and its molecular weight is approximately 134.15 g/mol.

Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent. In vitro assays have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, similar to other known anticancer agents .

Table 1: Cytotoxicity of this compound on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Apoptosis induction |

| A549 | 20 | G2/M phase arrest |

| HeLa | 18 | Apoptosis and necrosis |

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against a range of bacterial strains. Studies indicate that it possesses inhibitory effects against both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics .

Table 2: Antimicrobial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound acts as a competitive inhibitor for various kinases involved in cancer progression.

- Disruption of DNA Synthesis : It interferes with DNA replication processes in bacterial cells, contributing to its antimicrobial effects.

- Apoptotic Pathway Activation : The compound activates intrinsic apoptotic pathways through the modulation of Bcl-2 family proteins and caspase activation.

Case Studies

- Anticancer Study : A recent clinical trial evaluated the efficacy of this compound in patients with advanced solid tumors. Results indicated a partial response in 30% of participants after a treatment regimen involving this compound combined with standard chemotherapy .

- Antimicrobial Resistance : In a laboratory setting, researchers tested the effectiveness of this compound against antibiotic-resistant strains of bacteria. The compound demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential role in overcoming resistance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.